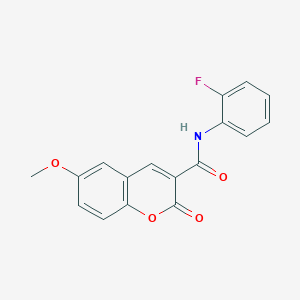

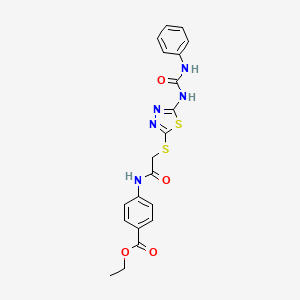

![molecular formula C20H24N4O3S B2885074 (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2035019-08-8](/img/structure/B2885074.png)

(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase the bioavailability of drugs . It also contains a tetrahydropyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This structure is found in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar structures involves the use of 1,3-dipolar cycloaddition or asymmetric reductive dearomatization .Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. The presence of the piperazine ring and the tetrahydropyrazolo[1,5-a]pyridine moiety could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the piperazine and tetrahydropyrazolo[1,5-a]pyridine moieties. The piperazine ring can undergo reactions at the nitrogen atoms, while the tetrahydropyrazolo[1,5-a]pyridine moiety can participate in various reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine and tetrahydropyrazolo[1,5-a]pyridine moieties could potentially affect properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antiviral Applications

This compound has been found to be effective in inhibiting Hepatitis B Virus (HBV). It acts as a Core Protein Allosteric Modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Medicinal Chemistry

The compound is part of the pyrazolo[3,4-b]pyridines group, which has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine. This makes it a potential candidate for drug research .

Organic Synthesis

The compound can be synthesized through the Knoevenagel Condensation, a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

Preparation of Differentiated Diamides

The compound can be used in the preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acids .

Scaffold in Drug Research

The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .

Agrochemicals

The compound has also found use in the field of agrochemicals .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants

Biochemical Pathways

The compound’s interaction with the HBV core protein affects the viral life cycle. By modulating the conformation of the core protein, it disrupts the assembly and disassembly of the viral capsid, a critical step in the HBV replication process . The downstream effects of this disruption on other biochemical pathways within the host cell are currently unknown.

Pharmacokinetics

In a mouse model of hbv, the lead compound was shown to inhibit hbv dna viral load when administered orally This suggests that the compound has good bioavailability and can reach its target in vivo

Result of Action

The primary result of the compound’s action is the inhibition of HBV replication. By disrupting the viral life cycle, it reduces the viral load within the host organism . This could potentially alleviate the symptoms of HBV infection and slow the progression of the disease.

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c25-20(18-16-21-24-10-5-4-8-19(18)24)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-3,6-7,9,15-16H,4-5,8,10-14H2/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNXTHGOIRZIIW-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

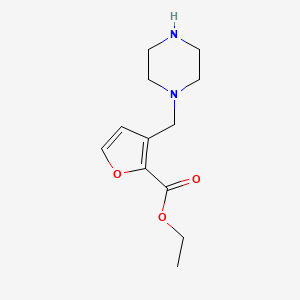

![1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884992.png)

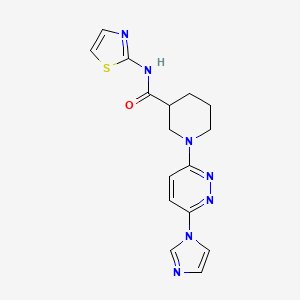

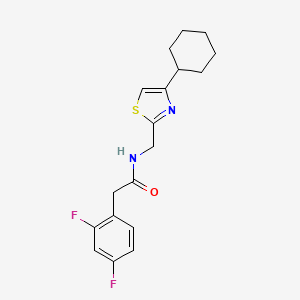

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2884993.png)

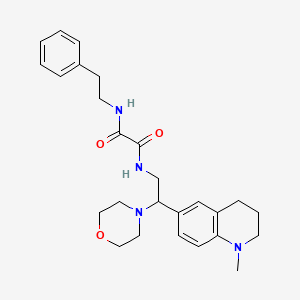

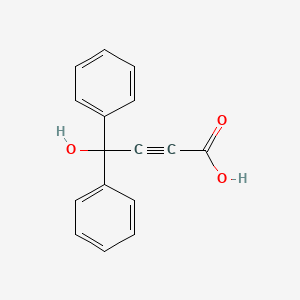

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid](/img/structure/B2884996.png)

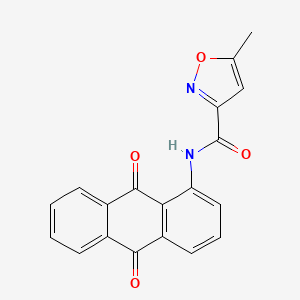

![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)

![N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline](/img/structure/B2885004.png)

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)